Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate
Description
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate (hereafter referred to as Compound A) is a sulfonate ester derivative featuring a tetrahydropyran (THP)-protected ethanol backbone. The THP group acts as a protective moiety for the hydroxyl group, while the 4-methylbenzenesulfonate (tosyl) group serves as a leaving group, making this compound valuable in nucleophilic substitution reactions and chiral synthesis.
Compound A is primarily utilized in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and agrochemicals. Its tosyl group enhances reactivity in SN2 displacements, while the THP ring stabilizes the alcohol during multi-step syntheses .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-(oxan-2-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;8-4-6-10-7-3-1-2-5-9-7/h2-5H,1H3,(H,8,9,10);7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHOFOWJHCHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCOC(C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50793657 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50793657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-95-6 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--2-[(oxan-2-yl)oxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50793657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (THP Protection Step)
Reaction Description: The initial step involves protecting the hydroxyl group of ethanol or an ethanol derivative by forming a tetrahydropyranyl ether. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.
Catalysts and Conditions: Common acid catalysts include pyridinium p-toluenesulfonate (PPTS) or methanesulfonic acid. The reaction is generally conducted in anhydrous dichloromethane or similar aprotic solvents to prevent premature hydrolysis of the THP group.
Reaction Parameters: The reaction is carried out at ambient temperature or slightly below to control the reaction rate and avoid side reactions. Reaction times vary from 1 to 4 hours depending on substrate and catalyst loading.
Mechanism: The acid catalyst protonates the oxygen of DHP, generating an oxonium ion intermediate that is attacked by the alcohol’s oxygen nucleophile, leading to ring-opening and formation of the THP-protected ether.
Sulfonation with 4-Methylbenzenesulfonyl Chloride (Tosylation Step)
Reaction Description: The THP-protected alcohol is converted to the corresponding tosylate by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl).
Base and Solvent: Pyridine or triethylamine is used as a base to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in anhydrous dichloromethane or pyridine itself as solvent.
Reaction Conditions: The reaction is carried out under anhydrous conditions at 0°C to room temperature to minimize side reactions such as hydrolysis or over-sulfonation.
Mechanism: The hydroxyl oxygen attacks the sulfur atom of tosyl chloride, displacing chloride ion and forming the sulfonate ester. The base scavenges the released HCl.
Industrial Scale Considerations
Reactor Types: Batch reactors or continuous flow reactors are employed to optimize mixing and temperature control for scale-up.
Purification: Post-reaction purification typically involves aqueous workup, extraction, and recrystallization or distillation to isolate the high-purity sulfonate ester.
Yield and Purity: Industrial processes aim for yields above 90%, with purity exceeding 95%, monitored by chromatographic and spectroscopic methods.
- Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| THP Protection | 3,4-Dihydro-2H-pyran, PPTS, DCM | 0 to 25 | 1–4 | 90–95 | Anhydrous conditions essential |
| Tosylation | 4-Methylbenzenesulfonyl chloride, Pyridine | 0 to 25 | 2–3 | 85–95 | Low temp prevents hydrolysis |
Anhydrous Conditions: Maintaining anhydrous conditions is critical during both steps to prevent hydrolysis of the THP group and the sulfonate ester.
Catalyst Selection: Pyridinium p-toluenesulfonate is preferred for its mild acidity and ability to catalyze the THP protection without side reactions.
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods to monitor reaction progress and confirm product formation.
Purification Techniques: Solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) are effective for isolating pure product from reaction mixtures.
Stereochemical Considerations: The THP protection step can influence stereochemistry if chiral centers are present; kinetic control and short reaction times help favor desired diastereomers.
The THP protection mechanism involves acid-catalyzed ring opening of DHP and formation of a stable acetal protecting group, which shields the hydroxyl from nucleophilic attack or oxidation.
The tosylation step activates the protected alcohol by converting it into a good leaving group, enabling subsequent nucleophilic substitution reactions.
The preparation of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is a well-established two-step process involving THP protection of the hydroxyl group followed by tosylation. Critical factors include maintaining anhydrous conditions, selecting appropriate acid catalysts for protection, and bases for sulfonation, and controlling temperature to optimize yield and purity. Analytical techniques such as NMR and HPLC are essential for monitoring and verifying product identity and purity. Industrial scale synthesis adapts these methods with process optimization for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic or basic conditions: Hydrolysis reactions typically require either acidic or basic conditions to proceed.
Major Products
Alcohols: Hydrolysis of the compound yields the corresponding alcohol.
Sulfonic acids: Hydrolysis also produces sulfonic acids as by-products.
Scientific Research Applications
Pharmaceutical Applications
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate is primarily utilized in the pharmaceutical industry as a linker in drug synthesis. The p-toluenesulfonate group serves as an effective leaving group in nucleophilic substitution reactions, facilitating the formation of complex molecules.
Case Study: Synthesis of Anticancer Agents
In recent studies, this compound has been employed in synthesizing various anticancer agents. For instance, it has been used to create prodrugs that enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The incorporation of the tetrahydropyran moiety has been shown to improve pharmacokinetic properties significantly.
Chemical Research
The compound is also valuable in chemical research for the development of new synthetic methodologies. Its structure allows for various modifications that can lead to the formation of diverse chemical entities.
Case Study: Development of New Synthetic Routes
Research has demonstrated that using Tos-PEG1-THP can streamline synthetic pathways for producing biologically active compounds. For example, its application in the synthesis of glycosides has been noted for increasing yields and reducing reaction times.
Material Science
In material science, this compound has potential applications in developing polymeric materials due to its ether and sulfonate functionalities. These properties can be exploited to create materials with specific mechanical and thermal characteristics.
Case Study: Polymer Development
Researchers have explored using Tos-PEG1-THP in the synthesis of biodegradable polymers. The sulfonate group enhances water solubility, making these materials suitable for various applications, including drug delivery systems and environmentally friendly packaging.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate involves:
Protection of hydroxyl groups: The tetrahydropyran moiety protects hydroxyl groups from unwanted reactions during synthesis.
Reactivity enhancement: The sulfonate group increases the compound’s reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Analogues
1-Propanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate, (2S)- (Compound B, CAS 42274-61-3)
- Molecular Formula : C₁₅H₂₂O₅S
- Molecular Weight : 314.4 g/mol
- Key Differences: Chain Length: Compound B has a propanol backbone (3-carbon chain) compared to Compound A’s ethanol (2-carbon), increasing steric hindrance. Stereochemistry: The (2S) configuration in Compound B enhances its utility in asymmetric synthesis, whereas Compound A’s stereochemical details are unspecified .
- Applications : Used in chiral building blocks for bioactive molecules, such as pheromones and antiviral agents .
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (Compound C, CAS 97986-34-0)
- Molecular Formula : C₁₂H₁₆O₄S
- Molecular Weight : 264.32 g/mol
- Key Differences :
- Applications : Intermediate in polymer chemistry and surfactant synthesis .
2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate (Compound D, CAS 959748-73-3)
- Molecular Formula : C₁₄H₂₀O₄S
- Molecular Weight : 284.37 g/mol
- Key Differences :
- Applications : Used in lipid-modified drug delivery systems .
1H-Imidazole-1-propanol, 2-nitro-β-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate (Compound E, CAS 150196-34-2)
- Molecular Formula : C₁₈H₂₃N₃O₇S
- Molecular Weight : 425.46 g/mol
- Complexity: The imidazole ring enables applications in hypoxia-targeting agents and PET imaging precursors .
- Applications : Precursor for [¹⁸F]NITTP, a tracer in oncology .
Comparative Data Table
Reactivity and Stability
- Compound A vs. However, Compound B’s chiral center offers enantioselectivity advantages .
- Compound A vs. C : The 2-THP substitution in Compound A may lead to greater ring strain compared to the 4-THP isomer (Compound C), affecting thermal stability and solubility .
- Compound A vs. E : The absence of a nitroimidazole group in Compound A limits its use in imaging but simplifies its synthesis for general organic transformations .
Biological Activity
Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate, also known as 4-methylbenzenesulfonic acid 2-(oxan-2-yloxy)ethanol, is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C14H22O6S
- Molecular Weight: 318.39 g/mol
- CAS Number: 65338-95-6
- Purity: Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity: Preliminary studies suggest that compounds similar to ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]- exhibit antimicrobial properties against certain bacterial strains. This activity could be linked to the sulfonate group, which enhances solubility and cellular uptake .
- Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit amyloid-beta aggregation has been noted, suggesting a potential role in the treatment of Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy:
- Neuroprotective Studies:
- Inhibition of Amyloid Aggregation:
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate?
- Methodology : The compound is typically synthesized via tetrahydropyran (THP) protection of hydroxyl groups. For example, in a two-step process:
Protection : Reacting a hydroxyl-containing precursor (e.g., a secondary alcohol) with 3,4-dihydro-2H-pyran (DHP) in dry dichloromethane using pyridinium p-toluenesulfonate (PPTS) as a catalyst .
Sulfonation : Introducing the 4-methylbenzenesulfonate group via reaction with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) to activate the hydroxyl group .
- Critical Parameters : Anhydrous conditions are essential to prevent hydrolysis of the THP group. Reaction progress is monitored via TLC or NMR.
Q. How is the compound characterized, and what analytical techniques are recommended?
- Characterization Methods :
- NMR Spectroscopy : H and C NMR confirm the THP-protected structure and tosylate group (e.g., aromatic protons at ~7.2–7.8 ppm for the tosyl ring) .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS verifies molecular weight (e.g., [M+Na] at m/z 563.67 for the THK-5351 precursor) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can fluorination yields be optimized when using this compound as a precursor for PET radiotracers like [18F]THK-5351?
- Experimental Design :
- Temperature Optimization : Fluorination is performed at 110–125°C using a synthesizer (e.g., Sumitomo F121R). Higher temperatures (>120°C) improve F incorporation but risk decomposition .
- Precursor Loading : Reducing precursor quantity (e.g., from 5 mg to 2 mg) minimizes side reactions while maintaining radiochemical yields (RCY) .
- Solvent Homogeneity : Neutralization with concentrated potassium acetate ensures pH stability, and dilution with aqueous ethanol before HPLC purification prevents phase separation .
- Data Table :
| Temperature (°C) | Precursor (mg) | RCY (%) |
|---|---|---|
| 110 | 5 | 45 |
| 120 | 2 | 68 |
| 125 | 2 | 55 |
Q. What strategies address stereochemical challenges during THP protection and deprotection?
- Stereochemical Control :
- Regioselective Protection : THP groups are introduced under kinetic control (low temperature, short reaction time) to favor the desired diastereomer .
- Deprotection : Acidic conditions (e.g., HCl in methanol) cleave the THP group, but prolonged exposure may hydrolyze the tosylate. Monitoring via H NMR (disappearance of THP signals at δ 4.5–4.7 ppm) ensures selectivity .
Q. How can researchers resolve contradictions in reaction conditions from different studies?
- Methodological Approach :
Reproducibility Trials : Replicate protocols from conflicting studies (e.g., fluorination at 110°C vs. 125°C) while controlling variables (precursor purity, solvent batch).
Design of Experiments (DoE) : Use factorial designs to isolate critical factors (temperature, catalyst loading, solvent volume).
Analytical Cross-Validation : Compare HPLC traces and MS data to identify byproducts or degradation pathways .
Specialized Method Development
Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?
- Purification Workflow :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
